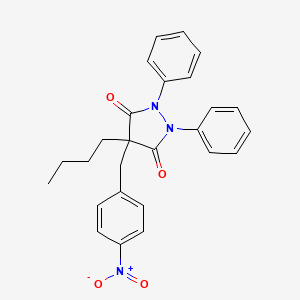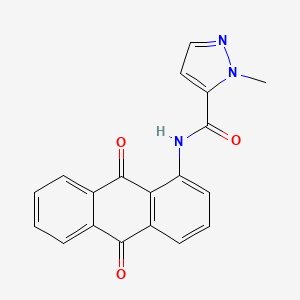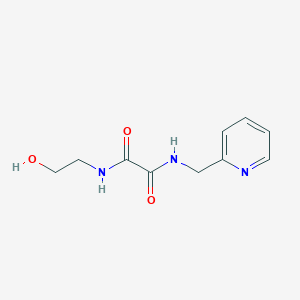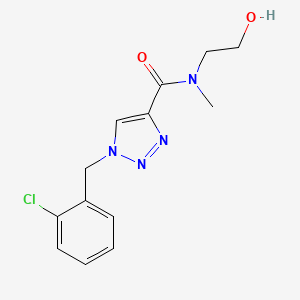![molecular formula C15H16ClN3O4S B4962096 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4962096.png)
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, also known as CNPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is used as a tool for investigating the function and regulation of ion channels, which are essential components of many physiological processes.
Mecanismo De Acción
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide exerts its inhibitory effects on ion channels by binding to specific sites on the channel proteins, thereby blocking the flow of ions through the channels. The exact mechanism of action varies depending on the type of ion channel being targeted.
Biochemical and Physiological Effects:
The inhibition of ion channels by 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide can have a wide range of biochemical and physiological effects. For example, inhibition of calcium-activated chloride channels has been shown to reduce airway hyperresponsiveness in animal models of asthma. Inhibition of volume-regulated anion channels has been implicated in the regulation of cell volume and apoptosis. Inhibition of transient receptor potential channels has been linked to pain perception and thermoregulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide in lab experiments is its high potency and selectivity for ion channels, which allows for precise manipulation of ion channel function. However, one limitation is that 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide may have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several directions for future research on 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of ion channels, which could have therapeutic applications in a wide range of diseases. Another area of interest is the investigation of the role of ion channels in cancer progression and metastasis, which could lead to the development of new cancer therapies. Finally, further studies are needed to fully understand the mechanisms of action and potential off-target effects of 4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide, which could inform the design of more effective ion channel inhibitors.
Métodos De Síntesis
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzenesulfonyl chloride with 3-aminopropylamine, followed by nitration of the resulting product and subsequent reduction of the nitro group to an amino group. The final step involves the reaction of the amino group with 4-chlorobenzenesulfonyl chloride to form the sulfonamide.
Aplicaciones Científicas De Investigación
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively used in scientific research as a potent and selective inhibitor of various types of ion channels, including calcium-activated chloride channels, volume-regulated anion channels, and transient receptor potential channels. These channels play critical roles in a wide range of physiological processes, including neuronal signaling, muscle contraction, and fluid homeostasis.
Propiedades
IUPAC Name |
4-chloro-N-[3-(4-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-2-8-15(9-3-12)24(22,23)18-11-1-10-17-13-4-6-14(7-5-13)19(20)21/h2-9,17-18H,1,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHBLHCZDYCTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCCCNS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4962023.png)
![(1-benzothien-2-ylmethyl){[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B4962034.png)
![5-(4-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4962038.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B4962041.png)

![2,6-dimethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl dimethylcarbamate](/img/structure/B4962058.png)
![4-({1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B4962066.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B4962075.png)


![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4962102.png)

![isopropyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4962123.png)